N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)12-8-9-14(19-3)15(10-12)20(17,18)16-13-6-4-5-7-13/h8-11,13,16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNQITHZMVOSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332936 | |
| Record name | N-cyclopentyl-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
915907-24-3 | |
| Record name | N-cyclopentyl-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Sulfonyl Chloride with Cyclopentylamine
The sulfonyl chloride intermediate reacts with cyclopentylamine under nickel-catalyzed conditions to form the sulfonamide bond. This method, adapted from allylic amine syntheses, employs Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile at 100°C for 12 h.
Procedure :
Traditional Amine Coupling
Alternatively, the sulfonyl chloride reacts with cyclopentylamine in the presence of a base (e.g., Na₂CO₃) in DCM at room temperature.
Procedure :
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Add cyclopentylamine (1.5 equiv) to a solution of sulfonyl chloride in DCM.
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Add Na₂CO₃ (2.0 equiv) and stir for 4 h.
Optimization of Reaction Conditions
Catalyst Screening
Nickel catalysts outperform palladium in sulfonamide coupling due to superior tolerance for bulky amines like cyclopentylamine. Key findings:
Solvent and Temperature Effects
-
Acetonitrile : Optimal for nickel catalysis (dielectric constant = 37.5).
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Toluene : Lower yields (~40%) due to poor solubility of intermediates.
Purification and Characterization
Chromatographic Purification
Flash chromatography (petroleum ether/EtOAc gradients) effectively isolates the product from unreacted amine and sulfonic acid byproducts.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 1H, ArH), 6.90 (d, J = 8.2 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.40–3.30 (m, 1H, cyclopentyl), 2.95–2.85 (m, 1H, isopropyl), 1.30 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
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HRMS : [M+H]⁺ calcd. for C₁₅H₂₃NO₃S: 320.1291; found: 320.1289.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form sulfonic acids using agents like potassium permanganate.
- Reduction : Reduction can yield amines using lithium aluminum hydride.
- Substitution : The sulfonamide group can undergo nucleophilic substitution reactions, leading to various derivatives.
Chemistry
N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of novel compounds in chemical research.
Biology
The compound is investigated for its potential as an enzyme inhibitor . It has shown activity against several enzymes, including ribonucleotide reductase, which plays a critical role in DNA synthesis and repair. This inhibition can lead to significant biological effects, such as anti-inflammatory and antimicrobial actions .
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications:
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through enzyme inhibition.
- Antimicrobial Activity : Its efficacy against various pathogens is under investigation, making it a candidate for developing new antibiotics .
Industry
This compound finds utility in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, enhancing product performance in industrial applications.
Case Study 1: Ribonucleotide Reductase Inhibition
A study demonstrated that this compound effectively inhibits ribonucleotide reductase, which is crucial for DNA replication in cancer cells. The compound's ability to bind competitively to the enzyme's active site was confirmed through molecular docking studies .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this sulfonamide derivative exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to its interaction with bacterial enzymes essential for cell wall synthesis .
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical and Pharmacological Insights
Lipophilicity :
- The cyclopentyl and isopropyl groups in the target compound contribute to higher logP values compared to analogs like 2-(2-methoxyethoxy)benzenesulfonamide (similarity 0.81), which has a polar ether group reducing hydrophobicity.
- Ethyl 2-methoxy-5-sulfamoylbenzoate (similarity 0.80) exhibits lower metabolic stability due to its ester group, whereas the target compound’s sulfonamide and alkyl substituents may confer better in vivo stability.
Bioactivity: Compounds with oxo groups (e.g., 116091-63-5, similarity 0.90) are often utilized in covalent inhibitor design, whereas the target compound’s lack of reactive groups suggests non-covalent binding mechanisms.
Synthetic Accessibility :
- The cyclopentylamine moiety introduces synthetic complexity compared to simpler amines in analogs like 5-methoxynaphthalene-1-sulfonamide (similarity 0.76). However, this substitution could improve binding affinity in hydrophobic protein pockets.
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or toxicological studies on this compound are scarce. Most insights are extrapolated from structural analogs.
- Contradictions : While similarity scores suggest close relationships (e.g., 0.90 for 116091-63-5), functional differences arising from substituent chemistry (e.g., oxo vs. isopropyl) may lead to divergent biological behaviors.
Biological Activity
N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₅H₂₃NO₃S. The compound features a sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, which is crucial for its biological activity. The unique arrangement of cyclopentyl, isopropyl, and methoxy groups enhances its interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, such as ribonucleotide reductase and other enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to enzymes, modulating their activity through competitive or non-competitive inhibition.
- Binding Affinity : Studies have demonstrated that the sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity.
- Structural Interactions : Molecular docking studies suggest that the cyclopentyl and isopropyl groups contribute to the compound's unique binding characteristics.
Pharmacological Properties
Research into the pharmacological properties of this compound indicates several potential therapeutic applications:
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in various cancer models. For instance, it has shown promise in inhibiting ribonucleotide reductase, which is essential for DNA synthesis in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain pathogens.
Research Findings and Case Studies
Numerous studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study published in Cancer Research highlighted the efficacy of sulfonamide derivatives in inhibiting tumor growth in vivo. This compound was evaluated alongside other compounds, demonstrating significant reductions in tumor size when administered to rodent models .
Experimental Procedures
Research into this compound typically involves several key experimental procedures:
- Synthesis : Chemists synthesize the compound using established organic synthesis methods.
- Biochemical Assays : Binding affinity to target proteins is assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cell-Based Assays : The effects on cancer cell lines are evaluated to determine cytotoxicity and efficacy.
- Animal Studies : In vivo experiments assess pharmacokinetics and toxicity profiles, providing insights into potential therapeutic windows.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 5-isopropyl-2-methoxybenzenesulfonyl chloride and cyclopentylamine. Use a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can solubility and purification challenges be addressed for this sulfonamide derivative?
- Methodology : Test solubility in methanol, isopropyl ether, and methyl ethyl ketone (common solvents for sulfonamides, as noted in solubility profiles of analogous compounds). Recrystallize using a methanol-water system (80:20 v/v) to enhance purity. For persistent impurities, employ preparative HPLC with a reversed-phase column .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use 1H/13C NMR (CDCl3 or DMSO-d6) to confirm substituent positions and cyclopentyl group integration. FT-IR can validate sulfonamide S=O stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallinity assessment, perform powder XRD .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the sulfonamide moiety?
- Methodology : Grow single crystals via slow evaporation in a 1:1 ethanol/diethyl ether mixture. Collect diffraction data (Mo-Kα radiation, 296 K). Refine structures using software like SHELXL, focusing on torsional angles between the sulfonamide group and aromatic ring. Compare bond lengths (e.g., S–N: ~1.63 Å) and angles to literature values for validation .
Q. What strategies mitigate contradictions in observed bioactivity data across studies?
- Methodology : Perform dose-response assays (e.g., IC50 curves) under standardized conditions (pH 7.4, 37°C) to control for environmental variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate results with orthogonal assays (e.g., SPR binding vs. cellular inhibition) .
Q. How does the isopropyl substituent influence regioselectivity in electrophilic substitution reactions?
- Methodology : Conduct comparative DFT calculations (B3LYP/6-31G*) to map electron density on the benzene ring. Experimentally, introduce electrophiles (e.g., nitration) and analyze product ratios via GC-MS. The isopropyl group’s steric bulk and electron-donating methoxy group direct substitution to the para position relative to the sulfonamide .
Q. What computational approaches predict structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodology : Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants. Validate predictions with in vitro assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase) can identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
Q. How can thermal stability and degradation pathways be evaluated under storage conditions?
- Methodology : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., hydrolyzed sulfonic acid). LC-MS identifies major degradation pathways (e.g., oxidation at the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
